4-(Hydrazinylmethyl)benzoic acid

概要

説明

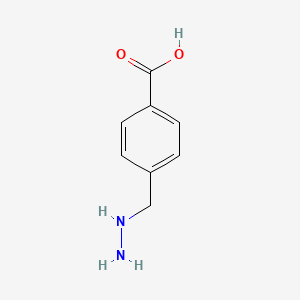

4-(Hydrazinylmethyl)benzoic acid is an organic compound with the molecular formula C8H10N2O2. It contains a benzoic acid moiety substituted with a hydrazinylmethyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

化学反応の分析

Types of Reactions: 4-(Hydrazinylmethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products:

Oxidation: Azides or nitro derivatives.

Reduction: Hydrazones or amines.

Substitution: Nitrobenzoic acids or halogenated benzoic acids.

科学的研究の応用

Pharmaceutical Applications

4-(Hydrazinylmethyl)benzoic acid is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds. Its hydrazine moiety is crucial in developing hydrazone derivatives, which exhibit significant biological activities.

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens. A study demonstrated that hydrazones derived from this compound showed effective inhibition against fungal strains such as Botrytis cinerea and Coriolus unicolor .

- Antiviral Properties : The compound has also been investigated for its antiviral potential. In vitro studies have shown that certain hydrazone derivatives exhibit activity against the hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing specialty polymers.

- Polymer Synthesis : It is utilized in creating polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve durability and stability under various environmental conditions .

- Applications in Coatings : The compound's ability to form cross-links enhances the performance of coatings and adhesives, making them more resistant to solvents and heat .

Biochemical Applications

This compound finds use in biochemical assays and enzyme studies.

- Enzyme Engineering : It acts as a reagent in enzyme studies, facilitating advancements in enzyme engineering by serving as a substrate or inhibitor for various enzymatic reactions .

- Diagnostic Tools : The compound's derivatives are explored as potential diagnostic agents due to their ability to selectively bind to biological targets, aiding in disease detection .

Environmental Applications

The environmental applications of this compound are emerging, particularly in pollution control and remediation.

- Heavy Metal Ion Removal : Research has indicated that compounds containing hydrazine functionalities can chelate heavy metal ions, making them useful in environmental remediation efforts .

- Biodegradation Studies : Studies on microbial degradation pathways involving 4-hydroxymandelic acid suggest that derivatives can be utilized in bioremediation processes to break down pollutants .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against B. cinerea and C. unicolor |

| Antiviral compounds | Active against HCV with low EC50 values | |

| Polymer Chemistry | Specialty polymers | Improved thermal/mechanical properties |

| Coatings and adhesives | Enhanced resistance to solvents | |

| Biochemical Research | Enzyme studies | Serves as substrate/inhibitor |

| Diagnostic tools | Selective binding to biological targets | |

| Environmental Science | Heavy metal ion removal | Chelation properties for remediation |

| Biodegradation | Microbial pathways for pollutant breakdown |

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various hydrazone derivatives synthesized from this compound. Results showed significant inhibition against multiple fungal strains, highlighting the potential for developing new antifungal agents. -

Polymer Development :

Researchers synthesized a novel polymer incorporating this compound, demonstrating enhanced mechanical strength and thermal stability compared to conventional polymers. This advancement opens avenues for applications in high-performance materials. -

Bioremediation Research :

An investigation into the biodegradation of pollutants using microbial cultures revealed that strains capable of utilizing 4-hydroxymandelic acid could effectively degrade environmental contaminants, underscoring the compound's utility in bioremediation strategies.

作用機序

The mechanism of action of 4-(Hydrazinylmethyl)benzoic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects . The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .

類似化合物との比較

4-Hydroxybenzoic acid: Shares the benzoic acid core but has a hydroxyl group instead of a hydrazinylmethyl group.

4-Aminobenzoic acid: Contains an amino group in place of the hydrazinylmethyl group.

4-Nitrobenzoic acid: Features a nitro group instead of the hydrazinylmethyl group.

Uniqueness: 4-(Hydrazinylmethyl)benzoic acid is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrazones and Schiff bases, which are valuable in various chemical and biological applications .

生物活性

4-(Hydrazinylmethyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on various research findings.

This compound is synthesized through the reaction of 4-fluoromethylbenzoic acid with hydrazine hydrate, resulting in a compound characterized by its hydrazinyl group. This functional group is crucial for its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity, disrupt essential biochemical pathways, and lead to antimicrobial or anticancer effects. Specifically, the compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules and potentially lead to genotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting vital metabolic processes. Studies have reported effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including Hep-G2 and A2058 cells. The observed cytotoxicity is attributed to the compound's ability to induce apoptosis through ROS generation and subsequent DNA damage .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Hydroxybenzoic Acid | Antioxidant, antimicrobial | Free radical scavenging |

| 4-Aminobenzoic Acid | Antimicrobial, potential anti-inflammatory | Inhibition of bacterial growth |

| 4-Nitrobenzoic Acid | Cytotoxic to cancer cells | Induction of apoptosis |

| This compound | Antimicrobial, anticancer | Covalent modification of proteins |

This table illustrates that while other benzoic acid derivatives may share some biological activities, the unique hydrazinylmethyl group in this compound enhances its reactivity and biological efficacy.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various hydrazone derivatives showed that this compound effectively inhibited the growth of multiple bacterial strains at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

- Anticancer Activity Assessment : In a comparative study involving different benzoic acid derivatives, this compound exhibited significant cytotoxicity against NIH3T3 cell lines with an IC50 value of 0.632 mM. This suggests promising applications in cancer therapeutics .

- Genotoxicity Evaluation : Research indicated that this compound could induce DNA damage in laboratory animals, highlighting its dual role as a potential therapeutic agent and a genotoxic substance.

特性

IUPAC Name |

4-(hydrazinylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBSYGDBSGZDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600620 | |

| Record name | 4-(Hydrazinylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788101-73-5 | |

| Record name | 4-(Hydrazinylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。